Cas no 227752-45-6 (Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro-)
![Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro- structure](https://ja.kuujia.com/scimg/cas/227752-45-6x500.png)
Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro-
- Furo[3,2-b]pyridine-6-carboxaldehyde, 2,3-dihydro- (9CI)
- starbld0018448
- 2H,3H-FURO[3,2-B]PYRIDINE-6-CARBALDEHYDE
- CS-0139618
- SCHEMBL21753262
- 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde
- 227752-45-6
-
- インチ: InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h3-5H,1-2H2
- InChIKey: GTSRCIBXYZDCGU-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(N=CC(C=O)=C2)CC1
計算された属性
- せいみつぶんしりょう: 149.047678466g/mol
- どういたいしつりょう: 149.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM559280-1g |
2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde |
227752-45-6 | 95%+ | 1g |
$3214 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210258-1g |
2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde |
227752-45-6 | 98% | 1g |
¥25071 | 2023-04-14 |
Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro- 関連文献
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro-に関する追加情報
Furo[3,2-b]pyridine-6-carboxaldehyde, 2,3-dihydro-
Furo[3,2-b]pyridine-6-carboxaldehyde, also known as CAS 227752-45-6, is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the family of pyridine derivatives and has garnered attention due to its unique structural properties and versatile reactivity. The molecule consists of a fused furan and pyridine ring system with a carboxaldehyde functional group at the 6-position, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of Furo[3,2-b]pyridine-6-carboxaldehyde in the development of novel drug candidates. Its ability to act as a ligand in metalloenzyme inhibition has been extensively explored, particularly in the context of anticancer drug discovery. Researchers have reported that this compound exhibits selective binding to certain metalloproteins, which could potentially lead to the development of targeted therapies with reduced side effects.
In addition to its pharmacological applications, Furo[3,2-b]pyridine-6-carboxaldehyde has been utilized in the synthesis of advanced materials. Its conjugated π-system allows for strong electronic interactions, making it a promising candidate for use in organic electronics and optoelectronic devices. Recent advancements in this field have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, which are critical for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of Furo[3,2-b]pyridine-6-carboxaldehyde has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only improve the yield and purity of the compound but also reduce the environmental footprint of its production process. Such advancements underscore the commitment to sustainable chemistry practices in modern research.
Furthermore, the environmental impact of Furo[3,2-b]pyridine-6-carboxaldehyde has been a topic of interest in recent studies. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial and medical applications. Preliminary findings suggest that the compound undergoes rapid microbial degradation under aerobic conditions, indicating its potential as an eco-friendly alternative to traditional chemical agents.
In conclusion, Furo[3,2-b]pyridine-6-carboxaldehyde, CAS 227752-45-6 stands at the forefront of chemical innovation due to its diverse functional properties and adaptability across multiple disciplines. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play a pivotal role in shaping future advancements in pharmacology, materials science, and sustainable chemistry.
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